2'''-Episilvestrol

描述

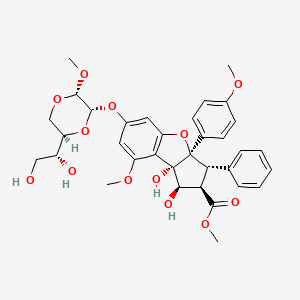

Structure

3D Structure

属性

分子式 |

C34H38O13 |

|---|---|

分子量 |

654.7 g/mol |

IUPAC 名称 |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31+,32-,33+,34+/m1/s1 |

InChI 键 |

GVKXFVCXBFGBCD-GTDORJALSA-N |

手性 SMILES |

CO[C@@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |

规范 SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O |

同义词 |

2'''-episilvestrol |

产品来源 |

United States |

Natural Occurrence and Biosynthesis of 2 Episilvestrol

Plant Sources and Geographic Distribution within Aglaia Species

The chemical compound 2'''-Episilvestrol is a member of the flavagline family of natural products, which are characteristic secondary metabolites of the plant genus Aglaia. nih.gov This genus is the largest within the Meliaceae family, encompassing approximately 120 woody species. nih.gov The geographic distribution of Aglaia species is primarily concentrated in the tropical rainforests of Southeast Asia and the Indo-Australian region. nih.govresearchgate.net This vast area stretches from India and Sri Lanka eastward through Myanmar, southern China, Thailand, Vietnam, Malaysia, Indonesia, and the Philippines, extending to New Guinea, the Solomon Islands, and as far as Samoa in Polynesia and parts of Micronesia. nih.govresearchgate.net

This compound itself has been identified in several specific Aglaia species. It was first reported as a minor analogue of the related compound silvestrol (B610840). nih.gov Detailed phytochemical investigations have led to its isolation from the following species:

Aglaia foveolata : This species is a significant source from which this compound has been isolated. nih.govstuartxchange.org A. foveolata is an evergreen tree found natively in Borneo, Malaya, the Philippines, and Sumatera. stuartxchange.org The compound was specifically obtained from the stem bark of specimens collected in Kalimantan, Indonesia. nih.govresearchgate.net

Aglaia silvestris : this compound, along with silvestrol, was isolated from the fruits and twigs of this plant. hebmu.edu.cn Aglaia silvestris has a wide distribution, being found in Cambodia, India, Indonesia, Malaysia, Papua New Guinea, the Philippines, the Solomon Islands, Thailand, and Vietnam. wikipedia.org

Aglaia perviridis : Research has also identified this compound in the fruits and twigs of A. perviridis. medchemexpress.com

The concentration of these compounds in the plants is typically low. For instance, the yield of the closely related silvestrol from Aglaia foveolata was reported to be as low as 0.01% (w/w) from dried fruits or 0.008% (w/w) from dried twigs, highlighting the scarcity of these natural products. acs.org

| Plant Species | Plant Part(s) | Geographic Location of Source Material | General Distribution of Species |

|---|---|---|---|

| Aglaia foveolata | Stem Bark | Kalimantan, Indonesia nih.govresearchgate.net | Borneo, Malaya, Philippines, Sumatera stuartxchange.org |

| Aglaia silvestris | Fruits and Twigs | Not specified in sources | Cambodia, India, Indonesia, Malaysia, Papua New Guinea, Philippines, Solomon Islands, Thailand, Vietnam wikipedia.org |

| Aglaia perviridis | Fruits and Twigs | Not specified in sources | Not specified in sources |

Isolation Methodologies from Natural Sources

The isolation of this compound from its natural plant sources is a multi-step process involving extraction and purification. The methodologies are designed to separate this specific, often minor, constituent from a complex mixture of other plant metabolites.

A common starting point is the solvent extraction of dried and ground plant material. For the isolation from the stem bark of Aglaia foveolata, a large-scale recollection was performed, and the material was subjected to extraction with a chloroform (B151607) (CHCl3) solvent. nih.govresearchgate.net This process yields a crude chloroform-soluble extract containing a mixture of compounds.

This crude extract then undergoes a series of purification steps, a process often referred to as fractionation. Bioassay-guided fractionation is a technique where the separation process is monitored at each stage by testing the biological activity of the resulting fractions. This approach was used in the isolation of this compound from the fruits and twigs of Aglaia silvestris, where fractions were tested for cytotoxicity against a human oral epidermoid carcinoma (KB) cell line to guide the purification toward the most active components. hebmu.edu.cn

The detailed purification typically involves various chromatographic techniques. While the specific sequence can vary, it generally includes:

Initial Fractionation: The crude extract is often subjected to column chromatography using silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures). This separates the extract into several less complex fractions.

Further Chromatographic Purification: The fractions containing the compounds of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC). HPLC, particularly in a preparative or semi-preparative mode, is crucial for separating structurally similar analogues like silvestrol and episilvestrol (B1254449).

The final step is the structural elucidation of the purified compound. This is accomplished by using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and Mass Spectrometry (MS), to determine the precise chemical structure and stereochemistry of this compound. nih.govhebmu.edu.cn

| Step | Description | Example Source Material | Reference |

|---|---|---|---|

| 1. Extraction | Extraction of dried, ground plant material with an organic solvent. | Stem bark of Aglaia foveolata extracted with chloroform (CHCl3). | nih.govresearchgate.net |

| 2. Fractionation | Separation of the crude extract into simpler fractions, often guided by bioassays (e.g., cytotoxicity). | Fruits and twigs of Aglaia silvestris. | hebmu.edu.cn |

| 3. Purification | Repeated chromatographic techniques (e.g., Column Chromatography, HPLC) to isolate the pure compound. | Fractions from initial separation. | acs.org |

| 4. Structure Elucidation | Use of spectroscopic methods (NMR, MS) to confirm the chemical structure. | The purified compound. | nih.govhebmu.edu.cn |

Proposed Biosynthetic Pathways of Flavaglines and Episilvestrol

The biosynthesis of this compound is understood within the broader context of the formation of flavaglines (also known as rocaglamides). nih.gov These compounds are believed to originate from two distinct precursor molecules: a flavonoid and a cinnamic acid derivative. nih.govresearchgate.net A widely accepted hypothesis for the formation of the core flavagline structure was first proposed in 1999. nih.gov

The key steps in the proposed biosynthetic pathway are:

Formation of the Cyclopentabenzofuran Core : The process begins with a Michael-type conjugate addition reaction. nih.govacs.org In this step, the enolate of a 3-hydroxyflavone (B191502) (the flavonoid precursor) acts as a nucleophile and attacks a cinnamate (B1238496) derivative (the electrophile). acs.org This forms a new carbon-carbon bond and creates an enolate intermediate. acs.org

Intramolecular Aldol (B89426) Reaction : The enolate intermediate then undergoes an intramolecular aldol reaction. acs.org The enolate attacks the carbonyl group at the C4 position of the original flavonoid structure, leading to the formation of the characteristic five-membered cyclopentane (B165970) ring fused to the benzofuran (B130515) system. acs.org This results in an aglain-type precursor. acs.org

Formation of the 1,4-Dioxane (B91453) Ring : A unique structural feature of silvestrol and episilvestrol is the complex 1,4-dioxane-containing sugar moiety attached to the core. A plausible biosynthetic origin for this unit has been proposed, starting from a glycopyranoside precursor, such as one derived from populnin (a 7-O-glycoside of kaempferol). acs.org The key transformation is a selective oxidative cleavage of the bond between carbons C2''' and C6''' of the sugar ring. acs.org This cleavage is thought to occur concurrently with the formation of an acetal, yielding lactol intermediates. acs.org For this compound, this pathway would start with a β-D-glycopyranoside. acs.org Subsequent stereoselective methylation and reduction steps would then yield the final 1,4-dioxane structure found in episilvestrol. acs.org

This biomimetic-inspired pathway has not only provided a hypothetical route for how the plant produces these molecules but has also successfully guided the total chemical synthesis of both silvestrol and episilvestrol in the laboratory. acs.orgresearchgate.net

Molecular Mechanisms of Action of 2 Episilvestrol

Eukaryotic Initiation Factor 4A (eIF4A) RNA Helicase Inhibition

The primary molecular target of 2'''-Episilvestrol and its parent compound, silvestrol (B610840), is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. researchgate.netnih.gov eIF4A is a critical component of the eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap structure of messenger RNAs (mRNAs) to initiate translation. nih.govnih.gov eIF4A's helicase activity unwinds the secondary structures within the 5' untranslated regions (5'-UTRs) of mRNAs, a necessary step for the 43S preinitiation complex (PIC) to scan the mRNA and locate the start codon. mdpi.comnih.gov By inhibiting eIF4A, this compound effectively stalls this crucial phase of protein synthesis. researchgate.net

Unlike inhibitors that target an enzyme's active site, this compound functions as a "molecular staple" or interfacial inhibitor. oup.comoup.com It exerts its effect by binding to a transient, bimolecular cavity formed between eIF4A and its RNA substrate. oup.comnih.gov This action effectively clamps the eIF4A protein onto the RNA strand, stabilizing the eIF4A-RNA complex. oup.comnih.gov This "clamping" mechanism forces an engagement between eIF4A and the mRNA, which paradoxically inhibits the dynamic helicase activity required for the translation process to proceed. nih.govoup.com

Studies using biotinylated episilvestrol (B1254449) have confirmed that eIF4AI and eIF4II are the specific and primary protein targets in the cell. researchgate.netnih.gov The unique dioxanyloxy group characteristic of silvestrol and episilvestrol is a major contributor to this activity, potentially forming additional contacts with the eIF4A protein to tighten the clamp on the RNA substrate. mdpi.comnih.govoup.com

The stabilization of the eIF4A-RNA complex directly impairs the process of cap-dependent translation initiation. nih.govoup.com By locking eIF4A onto the mRNA, this compound prevents the unwinding of the 5'-UTR, which in turn hinders the recruitment of the ribosome and subsequent scanning by the 43S PIC. oup.comoup.com This leads to a potent and preferential inhibition of cap-dependent translation, while translation mechanisms that are eIF4A-independent, such as those driven by certain Internal Ribosome Entry Sites (IRES), are largely unaffected. researchgate.net This specificity highlights the targeted nature of the compound's action on the canonical protein synthesis pathway.

A key feature of eIF4A inhibition by this compound is its selectivity for a specific subset of mRNAs. The translation of mRNAs that contain long, complex, and highly structured 5'-UTRs is particularly dependent on the helicase activity of eIF4A to resolve these structural impediments. nih.govnih.gov Consequently, these mRNAs are disproportionately affected by eIF4A inhibition.

Research indicates that silvestrol clamps eIF4A preferentially onto polypurine-rich sequences within the 5'-UTR. oup.comresearchgate.net However, it also demonstrates activity against mRNAs with polypyrimidine-rich regions, suggesting a broader sequence selectivity compared to other rocaglates. oup.comoup.com This selective inhibition means that while global protein synthesis is reduced, the synthesis of proteins encoded by mRNAs with these complex 5'-UTRs is profoundly suppressed. Many of these eIF4A-dependent transcripts encode proteins that are critical for cell growth, proliferation, and survival, including numerous oncoproteins. nih.govnih.govresearchgate.net

| 5'-UTR Sequence Type | Inhibitory Effect | Mechanism | Reference |

|---|---|---|---|

| Polypurine-rich (e.g., AGA repeats) | Potent Inhibition | Strong clamping of eIF4A to the RNA sequence, preventing helicase activity and ribosome scanning. | oup.comoup.com |

| Polypyrimidine-rich (e.g., AGY repeats) | Inhibition (less potent than purine-rich) | Demonstrates broader sequence selectivity than other rocaglates, though the interaction is weaker compared to purine-rich sequences. | oup.comoup.com |

| Highly Structured (General) | Preferential Inhibition | These mRNAs are highly dependent on eIF4A helicase activity to unwind secondary structures for translation initiation. | nih.govnih.gov |

| HCV IRES-driven (eIF4A-independent) | Minimal to No Inhibition | Translation initiation bypasses the need for the eIF4F complex and its eIF4A helicase activity. | researchgate.net |

Impact on Cap-Dependent mRNA Translation Initiation

Modulation of Downstream Molecular Signaling Pathways

By selectively inhibiting the translation of key regulatory proteins, this compound instigates significant changes in downstream cellular signaling pathways. This modulation is a direct consequence of depleting the cell of short-lived proteins that are crucial for maintaining oncogenic signaling cascades.

Many oncogenes are characterized by having highly structured 5'-UTRs in their mRNAs, making their synthesis particularly sensitive to eIF4A inhibition. nih.gov Treatment with silvestrol has been shown to cause a marked decrease in the protein levels of several key oncoproteins, without affecting their mRNA levels, confirming the effect is at the translational level.

MYC: The MYC proto-oncogene is a master regulator of cell proliferation and biomass accumulation, and its overexpression is a hallmark of many cancers. mdpi.comresearchgate.net The MYC mRNA possesses a structured 5'-UTR, and its translation is strongly inhibited by silvestrol, leading to the downregulation of MYC and its network of target genes. nih.govnih.gov

BCL2 Family: Anti-apoptotic proteins of the B-cell lymphoma 2 (BCL2) family are critical for cell survival. The translation of MCL1, a prominent member of this family, is suppressed by silvestrol, which can lower the threshold for apoptosis. nih.gov

MUC1-C: Mucin 1 (MUC1) is an oncoprotein aberrantly overexpressed in many cancers, and its C-terminal subunit (MUC1-C) drives oncogenic signaling. nih.govjci.org The translation of MUC1-C, which is dependent on eIF4A, is effectively blocked by silvestrol. nih.gov

The depletion of these and other short-lived oncoproteins, such as Cyclin D1, disrupts the signaling pathways that drive malignant cell growth and survival. nih.govnih.gov

| Oncogenic Protein | Function | Consequence of Inhibition | Reference |

|---|---|---|---|

| MYC | Transcription factor regulating cell growth, proliferation, and metabolism. | Suppression of tumor cell proliferation and growth. | nih.govnih.govnih.gov |

| MCL1 (BCL2 Family) | Anti-apoptotic protein promoting cell survival. | Increased susceptibility to apoptosis. | nih.gov |

| MUC1-C | Oncoprotein driving tumor progression and signaling. | Inhibition of oncogenic signaling pathways. | nih.govjci.org |

| Cyclin D1 | Regulator of cell cycle progression (G1/S transition). | Induction of cell cycle arrest. | nih.govnih.gov |

In addition to the primary mechanism of eIF4A inhibition, rocaglates have been shown to interact with other cellular proteins, notably prohibitins (PHB1 and PHB2). researchgate.netresearchgate.net Prohibitins are scaffold proteins located in various cellular compartments, including the mitochondria and nucleus, where they are involved in regulating cell signaling, mitochondrial integrity, and gene expression. researchgate.netd-nb.info

Heat Shock Factor 1 (HSF1) Inhibition

Recent studies have identified flavaglines, the class of compounds to which this compound belongs, as inhibitors of the transcriptional factor Heat Shock Factor 1 (HSF1). researchgate.netresearchgate.net HSF1 is a master regulator of the cellular stress response, also known as the heat shock response (HSR). uniprot.org In normal cells, HSF1 is maintained in an inactive monomeric state through its association with a multichaperone complex that includes Hsp90. uniprot.org Upon exposure to cellular stress, such as heat shock, oxidative stress, or the accumulation of misfolded proteins, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. uniprot.org In the nucleus, it binds to specific DNA sequences called heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcriptional activation of heat shock proteins (HSPs). uniprot.org

HSF1 plays a crucial role in the survival and proliferation of cancer cells. researchgate.netmdpi.com Malignant cells often experience high levels of proteotoxic stress due to aneuploidy, metabolic reprogramming, and rapid proliferation, leading to a dependency on the HSF1-mediated stress response. mit.edu HSF1 activation in cancer cells is not only a response to stress but is also driven by various oncogenic signaling pathways. mdpi.com For instance, the MAPK/ERK and PI3K/AKT pathways can lead to the phosphorylation and activation of HSF1, promoting the expression of HSPs that support tumor growth and survival. mdpi.com

The inhibition of HSF1 by flavaglines like this compound presents a promising strategy for targeting cancer cells. researchgate.net By suppressing HSF1 activity, these compounds can disrupt the protective mechanisms that allow cancer cells to cope with their inherently stressful environment, potentially leading to cell cycle arrest and apoptosis. The precise molecular details of how this compound and other flavaglines inhibit HSF1 are an active area of research. It is understood that this inhibition can interfere with the metabolic programming, survival, and proliferation of cancer cells. researchgate.net

It is noteworthy that HSF1's role in cellular processes extends beyond the heat shock response. It has been implicated in the regulation of DNA repair pathways, where it can inhibit non-homologous end joining (NHEJ) by interacting with Ku70 and Ku86. oncotarget.com This suggests that the consequences of HSF1 inhibition by compounds like this compound may be multifaceted, affecting various fundamental cellular pathways.

| HSF1 Regulatory Mechanism | Role in Cancer | Potential Impact of Inhibition by this compound |

| Activation via phosphorylation by MAPK/ERK and PI3K/AKT pathways. mdpi.com | Promotes transcription of HSPs, supporting tumor growth and survival. mdpi.com | Disruption of oncogenic signaling support. |

| Transcriptional activation of HSPs. uniprot.org | Protects cancer cells from proteotoxic stress. mit.edu | Increased sensitivity of cancer cells to stress, potential for apoptosis. |

| Regulation of metabolic programming. researchgate.net | Supports the altered metabolism of cancer cells. | Interference with cancer cell metabolism. |

| Inhibition of NHEJ DNA repair. oncotarget.com | May contribute to genomic instability. | Modulation of DNA repair capacity in cancer cells. |

Preclinical Biological Activities of 2 Episilvestrol in Research Models

Anti-Cancer Activity in In Vitro Cellular Models

The chemical compound 2'''-Episilvestrol, a minor analogue of Silvestrol (B610840), has demonstrated significant anti-cancer properties in various laboratory-based cellular models. researchgate.net

Modulation of Cellular Proliferation

This compound has been shown to be a potent inhibitor of cellular proliferation in human cancer cell lines. researchgate.nethebmu.edu.cn Studies have indicated that it exhibits cytotoxic activity comparable to established anticancer agents like paclitaxel (B517696) and camptothecin (B557342). researchgate.net In human colon cancer cells (HCT 116), this compound caused a dose-dependent reduction in cell growth, with a half-maximal inhibitory concentration (IC50) of 5.7 nM. researchgate.net This potent anti-proliferative effect highlights its potential as a cytotoxic agent against cancer cells. figshare.com

In a comparative study, this compound demonstrated high cytotoxicity against human colorectal adenocarcinoma cells (HT-29) with an ED50 value of 0.001 μM. researchgate.net This level of activity was notable when compared to paclitaxel (ED50 = 0.0006 μM) and camptothecin (ED50 = 0.06 μM) in the same cell line. researchgate.net Another analogue, 2''',5'''-diepisilvestrol (B1247787), also showed potent cytotoxicity against HT-29 cells with an ED50 of 1.07 µM. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds in HT-29 Human Colorectal Adenocarcinoma Cells

| Compound | ED50 (μM) |

| This compound | 0.001 |

| Silvestrol | 0.0007 |

| 2''',5'''-diepisilvestrol | 1.07 |

| 5‴-epi-silvestrol | 2.29 |

| Paclitaxel (Reference) | 0.0006 |

| Camptothecin (Reference) | 0.06 |

Data sourced from Pan et al., 2010. researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Mitochondrial/Apoptosome Pathway, Caspase Activation)

Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells. researchgate.net In human colon cancer cells (HCT 116), treatment with this compound led to a dose-dependent increase in nuclear fragmentation, a key characteristic of apoptosis. researchgate.net This process is linked to the activation of the endoplasmic reticulum (ER) stress pathway. researchgate.netresearchgate.net

The induction of apoptosis by this compound is associated with the activation of specific molecular pathways. researchgate.net In colon cancer cell lines, the compound was found to induce apoptosis at a concentration of 25 nM. researchgate.net This was correlated with the upregulation of CHOP and DR5 transcripts and proteins, as well as increased levels of p-eIF2α and cleavage of caspase-3. researchgate.net The activation of caspase-3 is a critical step in the execution phase of apoptosis. wikipedia.orgnih.gov The process involves both intrinsic and extrinsic pathways, which converge to activate executioner caspases that dismantle the cell. wikipedia.org The mitochondrial pathway, a key component of the intrinsic route, involves the release of pro-apoptotic proteins from the mitochondria. scielo.org.ar

Effects on Cell Cycle Progression

The proliferation of cancer cells is tightly linked to the cell cycle, and compounds that interfere with this process are valuable in cancer therapy. nih.govoncotarget.com While direct studies on the effect of this compound on cell cycle progression are not extensively detailed in the provided results, its potent anti-proliferative and apoptosis-inducing activities suggest an impact on cell cycle checkpoints. researchgate.netresearchgate.net The regulation of the cell cycle involves a complex interplay of proteins, and disruption of this process can lead to cell cycle arrest or apoptosis. oncotarget.combiorxiv.org For instance, the protein p21 can halt the cell cycle by binding to cyclin-dependent kinases (Cdks). biorxiv.org

Impact on Cancer Stem Cell Populations

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and metastasis. nih.govwikipedia.org The ability of a compound to target this cell population is of significant therapeutic interest. nih.gov Although direct evidence of this compound's specific impact on cancer stem cells is not explicitly available in the provided search results, the broader class of compounds to which it belongs, rocaglates, have been investigated for their effects on pathways relevant to CSCs. stuartxchange.org The plasticity of CSCs, allowing them to switch between states, presents a challenge in cancer treatment. frontiersin.org

Anti-Cancer Activity in Preclinical In Vivo Models

In vivo studies in animal models provide crucial information about a compound's potential therapeutic efficacy.

Evaluation in Murine Leukemia Models (e.g., P388)

This compound has been evaluated for its anti-cancer activity in the P388 murine leukemia model. stuartxchange.org This model is a standard preclinical tool for assessing the efficacy of potential anti-leukemic agents. researchgate.net While specific quantitative data for this compound in this model is not detailed in the provided results, its parent compound, silvestrol, has shown activity in the P388 model. stuartxchange.orgebi.ac.uk The evaluation of this compound and its analogues in such models is a critical step in their preclinical development. hebmu.edu.cnfigshare.comacs.org

Studies in Xenograft Models (e.g., MV4-11, Orthotopic Hepatocellular Carcinoma)

While direct in vivo xenograft studies specifically investigating this compound are not extensively documented in publicly available literature, significant research has been conducted on its close analogue, Silvestrol. These studies provide valuable insights into the potential anti-tumor efficacy of this class of compounds. This compound is a naturally occurring minor analogue of Silvestrol, isolated from the stem bark of Aglaia foveolata, and differs only in the stereochemistry at the C-2''' position. researchgate.netstuartxchange.org

MV4-11 Xenograft Model (Acute Myeloid Leukemia)

The MV4-11 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene, a key driver in this malignancy. ebi.ac.ukreactionbiology.com In vivo studies using MV4-11 leukemia-engrafted mice have demonstrated the efficacy of Silvestrol. ebi.ac.uk Treatment with Silvestrol has been shown to inhibit FLT3 translation, reducing the protein expression by 80-90%. ebi.ac.uk In MV4-11 xenograft models, the administration of related inhibitors has led to significant inhibition of tumor growth. nih.govmedchemexpress.com Given that this compound shares the same eIF4A inhibitory mechanism as Silvestrol, it is hypothesized to exert similar anti-leukemic effects in such preclinical models. nih.gov

Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model

The therapeutic potential of Silvestrol has also been evaluated in an orthotopic xenograft model of hepatocellular carcinoma (HCC), a cancer that often develops in a fibrotic liver environment. plos.org In a study using this model, Silvestrol treatment improved the survival of tumor-bearing mice, with a median survival of 42 days compared to 28 days in the control group. plos.org This anti-tumor effect was notably observed in the context of a fibrotic liver, suggesting that targeting protein synthesis is a viable strategy for HCC. plos.org The efficacy in this model was attributed to the inhibition of translation initiation factor eIF4A, leading to increased cancer cell apoptosis and decreased expression of pro-survival proteins like Mcl-1 and Bcl-xL. plos.org

| Xenograft Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| MV4-11 Engrafted Mice | Acute Myeloid Leukemia (AML) | Demonstrated in vivo efficacy; inhibited FLT3 protein expression. | ebi.ac.uk |

| Orthotopic HCC in Fibrotic Liver | Hepatocellular Carcinoma (HCC) | Improved median survival time (42 vs. 28 days); anti-tumor effect observed. | plos.org |

| Breast Cancer Xenografts | Breast Cancer | Showed promising in vivo cytotoxic activity. | nih.gov |

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial in preclinical drug development to demonstrate that a compound is engaging its intended target and eliciting a biological response. nih.govtataa.comamazonaws.com For a molecule like this compound, which inhibits the translation initiation factor eIF4A, PD biomarker analysis would focus on quantifying the direct and downstream effects of this inhibition in tissues and cells. nih.gov

The primary mechanism of this compound involves binding to the DEAD-box RNA helicase eIF4A, preventing the loading of ribosomes onto mRNA templates. Therefore, a key PD biomarker would be the direct measurement of target engagement. This can be assessed through techniques like RNA-immunoprecipitation to determine the effect on the composition of the eIF4F translation initiation complex. ebi.ac.uk

Downstream of target engagement, the inhibition of eIF4A preferentially affects the translation of mRNAs with long, structured 5'-untranslated regions (UTRs). nih.gov Many of these mRNAs encode for proteins with short half-lives that are critical for cell growth and survival, such as oncogenes, cyclins, and anti-apoptotic proteins. plos.org Analysis of the expression levels of these specific proteins serves as a robust set of PD biomarkers.

Examples of such biomarkers relevant to this compound's mechanism include:

FLT3: In AML models, a reduction in FLT3 protein levels would be a direct indicator of therapeutic effect. ebi.ac.uk

Mcl-1 and Bcl-xL: Downregulation of these anti-apoptotic proteins would confirm the induction of the apoptotic pathway. plos.org

Cyclin D: Reduced levels of this cell cycle regulator would indicate an anti-proliferative effect. plos.org

miR-155: Silvestrol has been shown to decrease levels of this onco-miR, which is often co-regulated in FLT3-ITD-positive AML. ebi.ac.uk

These biomarkers can be measured in preclinical samples (e.g., tumor tissue, blood) using methods like immunoblotting, qRT-PCR, and flow cytometry to confirm the drug's mechanism of action and to help determine effective dosing schedules for in vivo studies. ebi.ac.uktataa.comwuxiapptec.com

Antiviral Activity against RNA Viruses

Rocaglates, the class of natural products to which this compound belongs, have demonstrated potent, broad-spectrum antiviral activity against a diverse range of RNA viruses. researchgate.netnih.gov This activity stems from their unique mechanism of inhibiting the host-cell RNA helicase eIF4A, a factor essential for the translation of many viral mRNAs. researchgate.netnih.gov By targeting a host factor, these compounds present a high barrier to the development of viral resistance. nih.gov

Broad-Spectrum Efficacy against Viral Families (e.g., Coronaviruses, Picornaviruses)

The antiviral activity of rocaglates like Silvestrol has been confirmed across multiple families of RNA viruses, particularly those whose mRNAs contain long and highly structured 5' UTRs. nih.govnih.gov This makes them dependent on the unwinding activity of eIF4A for efficient translation. researchgate.netnih.gov

Coronaviruses: Research has shown that Silvestrol is a potent inhibitor of various coronaviruses. nih.gov It effectively blocks the replication of highly pathogenic species such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with an EC₅₀ value of 1.3 nM in MRC-5 cells. nih.gov It is also active against the common cold-causing Human Coronavirus 229E (HCoV-229E) with an EC₅₀ of 3 nM. nih.gov More recent studies have highlighted the potent activity of rocaglates against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.gov The synthetic rocaglate CR-31-B (-) inhibited SARS-CoV-2 with an EC₅₀ of approximately 1.8 nM in Vero E6 cells. nih.gov

Picornaviruses: Picornaviruses utilize a cap-independent, internal ribosomal entry site (IRES)-mediated mechanism for translation initiation, which for some species is also dependent on eIF4A. nih.govnih.govnih.gov Silvestrol has shown efficacy against Poliovirus type 1 (PV), with an EC₅₀ of 20 nM. nih.govnih.gov Its activity against Human Rhinovirus A1 (HRV A1) was observed at a higher concentration (EC₅₀ of 100 nM), suggesting a lesser dependence of HRV A1 on eIF4A activity. nih.govnih.gov

| Viral Family | Virus | Cell Line | EC₅₀ | Reference |

|---|---|---|---|---|

| Coronaviridae | MERS-CoV | MRC-5 | 1.3 nM | nih.gov |

| HCoV-229E | MRC-5 | 3.0 nM | nih.gov | |

| Picornaviridae | Poliovirus (PV) | MRC-5 | 20 nM | nih.gov |

| Human Rhinovirus (HRV A1) | MRC-5 | 100 nM | nih.gov | |

| Flaviviridae | Zika Virus | - | - | researchgate.net |

| Filoviridae | Ebola Virus (EBOV) | Primary human macrophages | Low nanomolar | nih.gov |

Inhibition of Viral Protein Expression and Replication Complexes

The antiviral effect of this compound and related rocaglates is a direct consequence of their impact on viral protein synthesis. nih.govnih.gov By inhibiting eIF4A, these compounds prevent the translation of viral mRNAs into the proteins necessary for replication and the formation of new viral particles. nih.govnih.gov

Studies on coronaviruses have demonstrated that treatment with Silvestrol leads to a strong reduction in the expression of both structural proteins, such as the nucleocapsid (N) protein, and nonstructural proteins (e.g., nsp8). nih.gov Similarly, in cells infected with SARS-CoV-2, the synthetic rocaglate CR-31-B (-) caused a drastic reduction in viral N protein levels. nih.gov

This inhibition of protein synthesis directly impairs the formation of viral replication/transcription complexes (RTCs). nih.govnih.gov RTCs are sophisticated structures, often associated with host cell membranes, where viral RNA replication occurs. cd-genomics.combiorxiv.org Since the components of these complexes are viral proteins, blocking their synthesis effectively halts the amplification of the viral genome. nih.govnih.gov This has been visually confirmed in studies showing that treatment with rocaglates impairs the formation of SARS-CoV-2 RTCs in infected cells. nih.gov

Dependence on eIF4A Activity for Viral Translation

The broad-spectrum antiviral activity of rocaglates is fundamentally linked to the reliance of many RNA viruses on the host's eIF4A helicase. nih.govnih.gov The process of translation initiation involves the eIF4F complex scanning the mRNA from the 5' cap to locate the start codon. nih.gov This scanning process can be impeded by stable secondary structures (e.g., hairpins) within the 5' UTR of the mRNA. nih.gov The eIF4A helicase is responsible for unwinding these structures, thereby facilitating ribosome passage and translation initiation. nih.govbiorxiv.org

Many RNA viruses, including coronaviruses and flaviviruses, possess genomes with long, complex, and highly structured 5' UTRs. nih.govnih.gov This feature makes their translation particularly sensitive to the activity of eIF4A. nih.gov Rocaglates like this compound exploit this dependence. They act as molecular clamps, increasing the binding affinity of eIF4A to RNA, which stalls the helicase on the mRNA and prevents it from unwinding the structured regions. researchgate.netoup.com This effectively blocks the translation of these viral mRNAs, while having a lesser effect on the majority of host cell mRNAs which typically have shorter, less structured 5' UTRs. researchgate.net This selective inhibition of eIF4A-dependent translation is the cornerstone of the antiviral efficacy and favorable selectivity profile of this compound class. nih.govresearchgate.net

Anti-Inflammatory Mechanisms and Pathways

While direct studies on the anti-inflammatory properties of this compound are limited, the mechanism of action—inhibition of eIF4A-dependent protein synthesis—suggests a strong potential for modulating inflammatory pathways. researchgate.net Inflammation is a complex biological response often driven by the rapid synthesis of pro-inflammatory proteins, many of which are encoded by mRNAs with structured 5' UTRs, making them sensitive to eIF4A inhibition. foliamedica.bg

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, interleukins), chemokines, and enzymes like cyclooxygenase (COX-2). foliamedica.bgszu.edu.cn The activation of the NF-κB pathway is central to the inflammatory response in many diseases, including viral infections and cancer. foliamedica.bgcroiconference.org By inhibiting eIF4A, this compound could suppress the translation of key components within the NF-κB signaling cascade or downstream effector proteins, thereby dampening the inflammatory response.

Furthermore, other significant inflammatory pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways are also implicated in cellular stress and immune responses. foliamedica.bgszu.edu.cn These pathways are often activated by cytokines and regulate cell proliferation, differentiation, and survival. foliamedica.bg The synthesis of critical nodes within these signaling networks could be susceptible to eIF4A inhibition, suggesting that this compound may exert its anti-inflammatory effects by disrupting these pro-inflammatory signaling axes. The ability of flavaglines to bind to prohibitins (PHB), which are involved in regulating important signaling pathways, represents another potential anti-inflammatory mechanism. researchgate.net

Modulation of Inflammatory Signaling (e.g., NF-κB, AP-1)

This compound belongs to the flavagline class of natural products, which are recognized for a variety of biological activities, including anti-inflammatory properties. researchgate.netresearchgate.net While direct studies detailing the specific mechanisms of this compound on nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are not extensively detailed in the provided research, the anti-inflammatory actions of related phytochemicals are well-documented to occur through the modulation of these critical signaling pathways. frontiersin.orgmdpi.com

NF-κB and AP-1 are key transcription factors that regulate the expression of numerous genes involved in the inflammatory response. frontiersin.orgmdpi.com Their activation leads to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgmdpi.complos.org

Table 1: Key Transcription Factors and Mediators in Inflammation Modulated by Phytochemicals

| Target | Function in Inflammation | General Effect of Inhibition |

|---|---|---|

| NF-κB | Master regulator of inflammatory gene expression. frontiersin.org | Decreased production of pro-inflammatory cytokines and enzymes. scispace.com |

| AP-1 | Transcription factor for genes involved in inflammation and cellular proliferation. mdpi.com | Reduced expression of inflammatory mediators. mdpi.com |

| COX-2 | Enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation. plos.orgscispace.com | Attenuation of pain and inflammation. plos.org |

| iNOS | Enzyme that produces nitric oxide, a pro-inflammatory mediator. mdpi.com | Reduction of inflammatory-mediated cellular stress. mdpi.com |

| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. frontiersin.org | Lowered systemic inflammatory response. |

| IL-6 | Cytokine with both pro- and anti-inflammatory roles, but often elevated in chronic inflammation. frontiersin.org | Modulation of the acute phase inflammatory response. |

Insecticidal Activity

This compound is a member of the flavagline family of compounds, which are isolated from plants of the genus Aglaia. researchgate.netresearchgate.net This class of natural products is well-regarded for its potent insecticidal properties. researchgate.netresearchgate.net The insecticidal activity of flavaglines has been described as comparable in potency to azadirachtin, a well-established and commercially used natural insecticide. researchgate.netresearchgate.net

Research into the insecticidal potential of the Aglaia genus began with the discovery of rocaglamide, the first cyclopenta[b]benzofuran identified, which demonstrated considerable activity against insects. researchgate.netresearchgate.net Subsequent studies on various extracts and compounds from Aglaia species have consistently confirmed their potential as sources of biologically active compounds with insecticidal effects. researchgate.net

Structure-activity relationship (SAR) studies, conducted through comparative feeding experiments, have been crucial in understanding the chemical features necessary for this biological activity. researchgate.netresearchgate.net These studies have highlighted that specific substitutions on the cyclopentane (B165970) ring of the flavagline core are essential for their insecticidal potency. researchgate.netresearchgate.net This suggests that the efficacy of compounds like this compound is intrinsically linked to its precise molecular architecture. The consistent findings of insecticidal properties across the flavagline family underscore the potential of this compound as a bioinsecticidal agent. stcp.ac.inrjptonline.org

Table 2: Summary of Insecticidal Research on Flavaglines and Related Compounds

| Compound/Class | Source Genus | Key Research Findings | Citations |

|---|---|---|---|

| Flavaglines (general) | Aglaia | High insecticidal activity, comparable to azadirachtin. | researchgate.netresearchgate.net |

| Rocaglamide | Aglaia | The first flavagline found to have considerable insecticidal properties. | researchgate.netresearchgate.net |

| Aglaia Species Extracts | Aglaia | Various extracts show significant cytotoxic and insecticidal potential. | researchgate.netresearchgate.net |

| Structure-Activity Studies | N/A | Feeding experiments show substitutions on the cyclopentane ring are critical for activity. | researchgate.netresearchgate.net |

Chemical Synthesis and Derivatization Strategies for 2 Episilvestrol

Total Synthesis Methodologies

The total synthesis of (-)-Episilvestrol has been successfully achieved through a convergent strategy. This approach is biomimetically inspired, meaning it attempts to mimic the proposed biosynthetic pathway of flavaglines. The general methodology involves the separate synthesis of two key fragments: the complex cyclopenta[b]benzofuran core and the 1,4-dioxanyloxy "pseudosugar" moiety. These two fragments are then coupled in a late-stage reaction to assemble the final molecule. researchgate.netnih.govacs.orgresearchgate.net

A notable total synthesis was described that hinges on a biomimetic approach. researchgate.netnih.gov The key steps of this synthesis include:

An oxidative rearrangement to form the 1,4-dioxane (B91453) ring system. researchgate.netnih.gov

A photochemical [3+2]-cycloaddition to construct the central cyclopentane (B165970) ring. researchgate.netnih.gov

A subsequent base-induced α-ketol rearrangement to establish the correct cyclopenta[b]benzofuran skeleton. researchgate.netnih.gov

A highly stereoselective Mitsunobu coupling to connect the cyclopenta[b]benzofuran core with the dioxane fragment. researchgate.netnih.govacs.org

Final deprotection steps to yield (-)-Episilvestrol. researchgate.netnih.govacs.org

Several powerful and elegant chemical reactions are foundational to the synthesis of the flavagline family, including 2'''-Episilvestrol.

Oxidative Rearrangement: The synthesis of the unique 1,4-dioxanyloxy fragment of episilvestrol (B1254449) begins from a readily available chiral starting material, D-glucose. A protected D-glucose derivative undergoes a key oxidative rearrangement to afford the desired 1,4-dioxane structure, which is then further elaborated into the necessary coupling partner. researchgate.netnih.govacs.org

[3+2]-Cycloaddition: The construction of the characteristic cyclopenta[b]benzofuran core is achieved through a photochemical [3+2]-cycloaddition. nih.govthieme-connect.com In this key step, a 3-hydroxyflavone (B191502) derivative undergoes excited-state intramolecular proton transfer (ESIPT) to form an oxidopyrylium betaine. nih.gov This intermediate then acts as a three-atom component in a cycloaddition reaction with a dipolarophile, typically methyl cinnamate (B1238496). researchgate.netnih.govresearchgate.netnih.gov This reaction efficiently assembles the tricyclic skeleton of the core structure. researchgate.net The resulting cycloadduct is a bicyclic α-ketol, which serves as the direct precursor for the next key transformation. d-nb.infobeilstein-journals.org

α-Ketol Rearrangement: Following the photocycloaddition, the bicyclic α-ketol intermediate is subjected to a base-induced α-ketol (or acyloin) rearrangement. d-nb.infonih.gov This rearrangement involves a 1,2-shift of an aryl or alkyl group, converting the strained bicyclic system into the thermodynamically more stable cyclopenta[b]benzofuran ring system characteristic of rocaglates. d-nb.infobeilstein-journals.org This tandem [3+2] cycloaddition/α-ketol rearrangement sequence is a powerful strategy for accessing the flavagline scaffold. researchgate.netbeilstein-journals.org

| Transformation | Reactants | Product | Role in Synthesis |

| Oxidative Rearrangement | Protected D-glucose derivative | 1,4-Dioxane intermediate | Forms the "pseudosugar" moiety. researchgate.netnih.gov |

| [3+2]-Photocycloaddition | 3-Hydroxyflavone and Methyl Cinnamate | Bicyclic α-ketol cycloadduct | Constructs the central cyclopentane ring. researchgate.netresearchgate.netnih.gov |

| α-Ketol Rearrangement | Bicyclic α-ketol cycloadduct | Cyclopenta[b]benzofuran core | Forms the final tricyclic core skeleton. researchgate.netd-nb.infobeilstein-journals.org |

Controlling the stereochemistry of the five contiguous stereocenters on the cyclopenta[b]benzofuran core and the additional stereocenters on the dioxane moiety is a critical aspect of the synthesis. The biological activity of flavaglines is highly dependent on their absolute and relative stereochemistry. researchgate.netnih.gov

A key stereocontrolling step in the total synthesis of (-)-Episilvestrol is the coupling of the racemic cyclopenta[b]benzofuran core with the optically pure dioxane fragment. acs.org A highly stereoselective Mitsunobu reaction is employed for this purpose. researchgate.netnih.gov The use of a modified azodicarboxylate, DMEAD, was found to be crucial in favoring the formation of the desired axial (α-anomer) coupled product, which ultimately leads to the episilvestrol stereochemistry, over the equatorial (β-anomer) product. researchgate.netacs.org

Furthermore, efforts have been made to develop enantioselective versions of the key [3+2]-cycloaddition reaction. For instance, the use of chiral Brønsted acids, such as functionalized TADDOL derivatives, has been shown to induce enantioselectivity in the photocycloaddition of 3-hydroxyflavones. nih.gov Another approach involves a biomimetic kinetic resolution using transfer hydrogenation to separate enantiomers of the ketone precursor to the rocaglate core, providing access to enantiopure natural products like (+)-aglaiastatin. acs.org

Key Synthetic Transformations (e.g., Oxidative Rearrangement, [3+2]-Cycloaddition, α-Ketol Rearrangement)

Semisynthesis from Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers an alternative route to access rare analogues or to prepare derivatives for specific applications. uniroma1.itwikipedia.org Given the complexity of total synthesis, semisynthesis from more abundant related natural products is an attractive strategy.

One example of a semisynthetic transformation is the conversion of (-)-Episilvestrol into its C1''' epimer, (-)-Silvestrol. This was achieved via a Mitsunobu inversion reaction, demonstrating the ability to interconvert these diastereomers. researchgate.netnih.gov

More direct semisynthetic work has involved the modification of episilvestrol and silvestrol (B610840) isolated from natural sources. For instance, episilvestrol acetonide and silvestrol acetonide were prepared from their parent compounds, episilvestrol and silvestrol, respectively. acs.org These derivatives were used to confirm the absolute configuration at C-5‴ in the parent molecules. acs.org Additionally, several structurally modified derivatives of silvestrol have been prepared to probe structure-activity relationships. hebmu.edu.cn

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is vital for understanding its mechanism of action and for developing compounds with improved pharmacological properties. The synthetic routes developed for the natural product are often adaptable for creating these modified structures.

Several analogues have been synthesized and studied:

2''',5'''-Diepisilvestrol (B1247787): The total synthesis of this low-abundance natural product and its C1''' epimer was accomplished, highlighting the importance of the stereochemistry at the C1''' and C2''' positions for cytotoxic activity.

Simplified Analogues: To improve drug-like properties, analogues have been prepared where the complex dioxanyloxy "pseudosugar" at the C6 position is replaced with chemically simpler moieties.

Aza-Rocaglates: Nitrogen-containing analogues, known as aza-rocaglates, have been synthesized by replacing the 3-hydroxyflavone with a 3-hydroxyquinolinone in the [3+2] photocycloaddition step. nih.gov

Biotinylated Episilvestrol: For target identification and validation studies, a biotinylated version of episilvestrol was synthesized. nih.gov This chemical probe proved instrumental in demonstrating the remarkable selectivity of these compounds for the translation initiation factor eIF4A. nih.gov

Structure Activity Relationship Sar Studies of 2 Episilvestrol and Analogues

Identification of Key Pharmacophoric Features for eIF4A Inhibition

The inhibitory action of rocaglates like 2'''-Episilvestrol stems from their ability to act as interfacial inhibitors, or "molecular clamps," that stabilize the complex between eIF4A and its RNA substrate. nih.govbiorxiv.org This action prevents the scanning of the 43S preinitiation complex along the mRNA, thereby stalling translation initiation. plos.org SAR studies have identified several key pharmacophoric elements within the rocaglate scaffold that are essential for this mechanism.

The core structure is the cyclopenta[b]benzofuran skeleton, which provides the rigid framework for the presentation of other functional groups. aacrjournals.org Key interactions include:

The A and B Phenyl Rings: These aromatic rings engage in π-π stacking interactions with the purine (B94841) bases of the RNA substrate, effectively wedging the inhibitor into the RNA strand. acs.orgoup.com

The C Phenyl Ring: This ring engages in a parallel-displaced π-stacking interaction with a specific amino acid, Phenylalanine 163 (Phe163), on the eIF4A protein. acs.orgoup.com

C-2 Substituent: The carbonyl group at the C-2 position of the cyclopenta[b]benzofuran core is crucial, forming a critical hydrogen bond with Glutamine 195 (Gln195) of eIF4A. acs.org

The 1,4-Dioxanyloxy Moiety: This complex pseudo-sugar, attached at C-6 of the core, is a major contributor to the high potency of compounds like silvestrol (B610840) and episilvestrol (B1254449). plos.orgnih.gov While not absolutely essential for activity—as some rocaglates lacking it are still potent—its presence significantly enhances cytotoxicity. aacrjournals.orgnih.gov This moiety makes additional hydrogen bond interactions with both the RNA and eIF4A, such as with Arginine 110 (Arg110), further stabilizing the drug-protein-RNA ternary complex. oup.com

Collectively, these features allow the rocaglate molecule to bridge the eIF4A protein and its RNA substrate, locking the helicase in a closed conformation and inhibiting its function. oup.comnih.gov

Influence of Stereochemistry on Biological Potency (e.g., C-2''' configuration, core stereochemistry)

The three-dimensional arrangement of atoms in rocaglate molecules plays a decisive role in their biological activity. Studies comparing various stereoisomers of silvestrol have been instrumental in demonstrating the stereochemical requirements for potent eIF4A inhibition.

The configuration at the C-2''' position of the 1,4-dioxanyloxy ring is particularly critical. acs.orgnih.gov this compound is the C-2''' epimer of silvestrol. The isolation and biological testing of this compound and another epimer, 2''',5'''-diepisilvestrol (B1247787), revealed that they were significantly less potently cytotoxic than silvestrol and its C-5''' epimer, episilvestrol. acs.org This indicates that an alteration in the stereochemistry at C-2''' negatively impacts biological potency. acs.orgnih.gov An in vitro protein translation inhibition assay showed that 2''',5'''-diepisilvestrol was considerably less active than episilvestrol, while another unnatural isomer, 1''',2''',5'''-triepisilvestrol, was essentially inactive, further highlighting that the specific configuration at C-2''' has a substantial effect on biological activity. researchgate.net

The stereochemistry of the cyclopenta[b]benzofuran core itself is also critical for activity. Synthetic studies where the stereochemistry of the core was altered resulted in compounds with diminished or abolished activity, confirming its importance for proper binding and inhibition. researchgate.net

| Compound | Key Stereochemical Feature | Cytotoxic Activity (IC50 in nM) a | Reference |

|---|---|---|---|

| Silvestrol | (2'''R) | ~0.5 - 5 | medchemexpress.commedchemexpress.com |

| Episilvestrol (5'''-Episilvestrol) | (2'''R, 5'''S) | 3.8 - 18.7 | medchemexpress.com |

| This compound | (2'''S) | Significantly less potent than silvestrol | acs.orgthieme-connect.com |

| 2''',5'''-Diepisilvestrol | (2'''S, 5'''S) | Reduced potency compared to silvestrol | thieme-connect.com |

Modifications of the 1,4-Dioxanyloxy Moiety and Cyclopenta[b]benzofuran Core

To improve the pharmacological profile of natural rocaglates, extensive research has focused on chemically modifying the 1,4-dioxanyloxy ring and the central cyclopenta[b]benzofuran core.

Modifications of the 1,4-Dioxanyloxy Moiety: The complex 1,4-dioxanyloxy ring found in silvestrol and its epimers is a significant contributor to their potent activity. plos.org However, this moiety also contributes to a high molecular weight and potential metabolic liabilities. aacrjournals.orgnih.gov SAR studies have shown that the presence of this ring greatly enhances cytotoxicity compared to rocaglate analogues that lack it. nih.gov Nevertheless, this group is considered dispensable for activity, though it may enhance it. aacrjournals.org For instance, didesmethylrocaglamide (B3182005) (DDR) and rocaglamide, which lack the dioxanyl ring, exhibit growth-inhibitory activity comparable to silvestrol. aacrjournals.org Consequently, a major focus of synthetic efforts has been to replace this complex pseudo-sugar with chemically simpler moieties to improve drug-like properties, such as permeability and metabolic stability, while retaining potent inhibition of translation. nih.gov

Modifications of the Cyclopenta[b]benzofuran Core: The cyclopenta[b]benzofuran core is the essential scaffold for eIF4A inhibition. Modifications to this core have been explored to fine-tune activity and properties. For example, a new structural analogue of episilvestrol featuring a hydroxy group at C-2''' was found to have cytotoxic activity, albeit in the low micromolar range. thieme-connect.comnih.gov Other studies have introduced different functional groups to the aromatic rings of the core. The addition of a nitrile group to the B-ring or the substitution of the A-aryl ring for a pyridine (B92270) ring have been shown to be effective strategies for modulating lipophilicity and activity, leading to the development of clinical candidates. researchgate.net

| Compound Type | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Silvestrol / Episilvestrol | Contains complex 1,4-dioxanyloxy moiety | High potency | plos.orgnih.gov |

| Didesmethylrocaglamide (DDR) | Lacks 1,4-dioxanyloxy moiety | Potent activity, comparable to silvestrol | aacrjournals.org |

| Simplified Analogues | Complex pseudo-sugar replaced with simpler moieties | Selected compounds possess excellent activity | nih.gov |

| 2'''-hydroxy-episilvestrol | Hydroxy group added at C-2''' | Exhibited cytotoxic activity (low µM) | thieme-connect.comnih.gov |

| Synthetic Rocaglates (e.g., eFT226) | A-ring replaced with pyridine | Maintained activity with lower lipophilicity | researchgate.net |

These studies underscore the delicate balance between various structural features of the rocaglate scaffold. While this compound itself is less potent than silvestrol, its study has been crucial for understanding the strict stereochemical requirements for optimal interaction with the eIF4A-RNA target complex.

Advanced Analytical Methodologies in 2 Episilvestrol Research

Spectroscopic Techniques for Structure Elucidation and Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

The definitive identification and structural characterization of 2'''-Episilvestrol rely on a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the complex structure of this compound. acs.org One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. acs.orgresearchgate.net For instance, comparisons of the ¹H and ¹³C NMR spectra of this compound with its isomers, such as silvestrol (B610840), reveal key differences, particularly in the signals corresponding to the dioxanyloxy ring, which helps in assigning the correct stereochemistry. acs.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range connections between protons and carbons (2-3 bonds away). acs.org The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about which atoms are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. acs.org

Mass Spectrometry (MS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact molecular formula of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental composition. acs.org For example, HRESIMS analysis can confirm the molecular formula of C₃₄H₃₈O₁₃. medkoo.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural clues, helping to identify characteristic substructures within the molecule. nih.gov

X-ray Crystallography provides the most definitive evidence of a molecule's three-dimensional structure and absolute stereochemistry. libretexts.organton-paar.com This technique involves diffracting X-rays through a single, high-quality crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. libretexts.org While a direct X-ray crystal structure for this compound is not commonly cited, the absolute stereochemistry of its parent compound, silvestrol, was unequivocally established through an X-ray diffraction study of a derivative. nih.govhebmu.edu.cn This information is crucial for confirming the stereochemical assignments of its epimers, including this compound, which are often determined by comparing their NMR data to that of the parent compound. acs.org

Table 1: Key Spectroscopic Data for the Characterization of this compound and Related Compounds

| Analytical Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H and ¹³C NMR | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms. msu.edu | Used to identify the basic carbon-hydrogen framework and compare isomers. acs.org |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes detailed connectivity and spatial relationships between atoms. acs.org | Crucial for assembling the complex planar structure and determining relative stereochemistry. acs.org |

| HRESIMS | Determines the highly accurate molecular weight and elemental formula. researchgate.net | Confirms the molecular formula as C₃₄H₃₈O₁₃. medkoo.com |

| X-ray Crystallography | Provides the definitive 3D atomic arrangement and absolute stereochemistry. wikipedia.org | Used on parent compound silvestrol to anchor the stereochemical assignment of its epimers. nih.govhebmu.edu.cn |

Chromatographic Methods for Isolation, Purification, and Purity Assessment (e.g., Ultra-High-Performance Liquid Chromatography-Mass Spectrometry)

The isolation of this compound from its natural source, typically plants of the Aglaia genus, is a complex process due to the presence of numerous structurally similar analogues. researchgate.net Chromatographic techniques are essential for separating these closely related compounds to obtain pure this compound for research. nih.gov

The general procedure begins with the extraction of plant material using solvents like methanol (B129727), followed by partitioning with different solvents such as n-hexane and chloroform (B151607) to create fractions with varying polarities. hebmu.edu.cnmiamioh.edu Bioassay-guided fractionation is often employed, where the cytotoxicity of each fraction is tested to track the active components through the separation process. hebmu.edu.cnresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary tool for the purification of this compound from these complex mixtures. acs.org Reversed-phase HPLC, often using a C18 column, is particularly effective. acs.org In this technique, a nonpolar stationary phase (the C18 column) is used with a polar mobile phase (often a mixture of methanol and water). acs.org Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Preparative HPLC is used to isolate larger quantities of the pure compound. acs.org

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a highly sensitive and rapid analytical technique used for both purity assessment and analysis. eurekakit.commdpi.com UHPLC uses columns with smaller particles, which allows for higher resolution separations in a shorter amount of time compared to standard HPLC. nih.gov Coupling UHPLC with a mass spectrometer allows for the immediate identification of the separated compounds based on their mass-to-charge ratio. frontiersin.org This technique has been used to analyze crude plant extracts to investigate whether compounds like this compound are genuine natural products or artifacts formed during the extraction process. acs.org

The purity of the final isolated compound is critical for accurate biological testing. igcseaid.com Chromatographic methods like HPLC and UHPLC can confirm the absence of impurities by showing a single, sharp peak for the compound of interest. libretexts.org

Table 2: Chromatographic Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Silica (B1680970) Gel Column Chromatography | Separation based on polarity (normal-phase). | Initial fractionation of crude plant extracts. hebmu.edu.cn |

| Reversed-Phase HPLC (C18) | Separation based on hydrophobicity. acs.org | Final purification and isolation of pure this compound from complex fractions. acs.org |

| UHPLC-MS/MS | High-resolution separation coupled with mass-based detection and quantification. eurekakit.com | Purity assessment, rapid analysis of extracts, and investigation of potential extraction artifacts. acs.org |

Quantitative Bioanalytical Assays for In Vitro and Preclinical Studies

To evaluate the biological activity of this compound, a variety of quantitative bioanalytical assays are employed. These assays are designed to measure the compound's effects on cancer cells (in vitro) and to determine its concentration in biological fluids and tissues during preclinical animal studies. nih.gov

In Vitro Assays:

In vitro studies are performed on cultured human cancer cell lines to determine the cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects of this compound. medchemexpress.com The potency of the compound is typically expressed as an ED₅₀ (median effective dose) or IC₅₀ (median inhibitory concentration) value, which represents the concentration of the compound required to inhibit a biological process or cell growth by 50%.

Commonly used assays include:

MTS Assay: A colorimetric assay that measures cell viability. medchemexpress.com The number of viable cells is directly proportional to the amount of colored formazan (B1609692) product produced. researchgate.net

Crystal Violet Staining: This simple method is used to stain the nuclei of adherent cells, allowing for the visualization and quantification of cell death or inhibition of proliferation. researchgate.net

Colony Formation Assay: This assay assesses the long-term ability of a single cell to grow into a colony. It is used to determine the effect of a compound on cell survival and proliferation over a longer period. researchgate.net

Flow Cytometry: This technique can be used to analyze the cell cycle distribution of a population of cells. nih.gov It helps to determine if the compound causes cells to arrest at a particular phase of the cell cycle. It is also used to quantify apoptosis (programmed cell death). nih.gov

Preclinical Assays:

For preclinical studies in animal models, robust and sensitive bioanalytical methods are required to quantify the concentration of this compound and its metabolites in biological matrices like plasma, blood, and various tissues. nih.gov This is essential for understanding the compound's pharmacokinetics (what the body does to the drug). researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules in complex biological samples. nih.govbioanalysis-zone.com A highly sensitive and specific LC-MS/MS method was developed for the quantification of the closely related compound, silvestrol, in mouse plasma. nih.gov Such a method involves extracting the compound from the plasma, separating it from other components using liquid chromatography, and then detecting and quantifying it using a tandem mass spectrometer. nih.gov The method for silvestrol was validated with a lower limit of quantification of 1 ng/mL, demonstrating high accuracy and precision. nih.gov Similar methods would be essential for the preclinical development of this compound.

Table 3: Examples of Bioanalytical Assays Used in this compound Research

| Assay Type | Specific Method | Purpose | Example Finding |

|---|---|---|---|

| In Vitro Cellular Assays | MTS Assay | Quantifies cell viability/proliferation. medchemexpress.com | Determined GI₅₀ of Episilvestrol (B1254449) in NCI-H460 and MCF-7 cells to be ~16-19 nM. medchemexpress.com |

| Crystal Violet Staining | Visualizes and quantifies adherent cells. researchgate.net | Used to observe inhibition of HCT 116 cell growth after treatment. researchgate.net | |

| Colony Formation Assay | Measures long-term cell survival. researchgate.net | Showed reduced colony formation in HCT 116 cells after treatment. researchgate.net | |

| Flow Cytometry | Analyzes cell cycle and apoptosis. nih.gov | Revealed cell cycle perturbation in NPC cells treated with episilvestrol. nih.gov | |

| Preclinical Quantitative Assay | LC-MS/MS | Quantifies drug concentration in biological matrices (e.g., plasma). nih.gov | A method for the related compound silvestrol was validated with a lower limit of quantification of 1 ng/mL in mouse plasma. nih.gov |

Future Research Directions and Emerging Paradigms for 2 Episilvestrol

Exploration of Additional Molecular Targets and Pathways

While the inhibition of the eukaryotic initiation factor 4A (eIF4A), a critical component of the eIF4F translation initiation complex, is the most well-documented mechanism of action for rocaglates like 2'''-Episilvestrol, emerging research suggests a more complex molecular pharmacology. thieme-connect.comresearchgate.netmedchemexpress.com Future investigations are focused on identifying and validating additional molecular targets and the downstream cellular pathways affected by this compound.

Beyond eIF4A, other RNA helicases and proteins have been identified as potential, albeit secondary, targets. These include the DEAD-box polypeptide 3 (DDX3) and the prohibitin (PHB) 1 and 2 complex, which is involved in regulating mitochondrial activity. researchgate.netresearchgate.net Elucidating the precise binding kinetics and the functional consequences of this compound's interaction with these targets is a key area of interest. Understanding whether these interactions contribute to the compound's cytotoxic profile or if they can be exploited for other therapeutic indications is an important research question.

Furthermore, network pharmacology and systems biology approaches are being used to map the broader cellular impact of this compound. biomedgrid.com Inhibition of eIF4A preferentially affects the translation of mRNAs with long, structured 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival, such as cyclins and oncogenes. researchgate.net Research is ongoing to fully delineate the constellation of proteins whose synthesis is suppressed by this compound and how this impacts critical signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. researchgate.netbiomedgrid.com Investigating these broader network effects will provide a more comprehensive understanding of its anticancer activity and may reveal novel biomarkers for predicting sensitivity to the drug.

Development of Novel Synthetic Analogues with Enhanced Properties

The significant anticancer potential of this compound is tempered by its complex chemical structure, which poses challenges for both total synthesis and large-scale production. researchgate.net A major focus of future research is the design and synthesis of novel analogues that retain or exceed the biological activity of the parent compound but possess improved "drug-like" properties, such as enhanced metabolic stability, better solubility, and simplified chemical structures amenable to scalable synthesis.

Researchers have successfully generated a variety of synthetic and semi-synthetic analogues to probe the structure-activity relationship (SAR) of the rocaglate scaffold. researchgate.netnih.gov Studies have shown that the stereochemistry of the core structure and the nature of the substituent at the C6 position are critical for cytotoxic activity. researchgate.net For instance, the synthesis of 4'-desmethoxyepisilvestrol demonstrated that modifications to the aromatic ring are possible without losing significant potency, with this analogue showing activity against lung and colon cancer cell lines. researchgate.netnih.gov

Another promising strategy involves replacing the complex dioxanyloxy pseudo-sugar at the C6 position with chemically simpler moieties. The goal is to create simplified analogues that are easier to synthesize while maintaining the crucial interactions with the eIF4A target. Selected compounds from these efforts have shown excellent activity in both biochemical and cellular translation assays, validating this approach. Future work will continue to explore diverse chemical substitutions to optimize the therapeutic index and pharmacokinetic profile of this promising class of compounds.

Investigation of Combination Therapeutic Strategies in Preclinical Models

Combination therapy is a cornerstone of modern oncology, offering advantages such as increased efficacy, the ability to overcome drug resistance, and the potential for dose reduction to minimize toxicity. kyinno.commdpi.com A significant avenue of future research for this compound involves its evaluation in combination with other anticancer agents in preclinical models. mdpi.com

Given that this compound targets the fundamental process of protein synthesis, it is hypothesized to have synergistic effects when combined with drugs that target other cellular vulnerabilities. plos.org Preclinical studies have suggested that combining silvestrol (B610840), a close analogue of this compound, with mTOR inhibitors could be an effective strategy, as both drug classes impinge on the regulation of protein translation. plos.org Similarly, combinations with standard-of-care chemotherapeutics or other targeted agents like sorafenib (B1663141) are being explored. plos.org The rationale is that by inhibiting the production of key survival proteins, this compound may lower the threshold for apoptosis induction by a second agent.

Future preclinical studies will need to systematically screen for effective drug combinations across a wide range of cancer types. kyinno.com These investigations will utilize in vitro cell line panels and in vivo xenograft models to identify synergistic or additive interactions. nih.gov Key goals are to determine optimal dosing schedules, understand the molecular basis of any observed synergy, and identify patient populations most likely to benefit from such combination regimens.

Advances in Biosynthetic Engineering for Sustainable Production

The isolation of this compound from its natural source, plants of the Aglaia genus, is often inefficient, yielding only small quantities of the desired compound. nih.govthieme-connect.com This limited supply, coupled with the formidable challenge of its total chemical synthesis, presents a major bottleneck for further preclinical and potential clinical development. researchgate.net Consequently, a critical emerging paradigm is the application of biosynthetic engineering and synthetic biology to develop sustainable and scalable production methods. nih.govnumberanalytics.com

The field of synthetic biology has made remarkable strides in engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to function as "cell factories" for the production of complex natural products. nih.govresearchgate.net This approach involves elucidating the natural biosynthetic pathway of the target molecule and then heterologously expressing the required enzymes in a microbial host. numberanalytics.com While the complete biosynthetic pathway for rocaglates is still under investigation, progress in genomics and metabolomics is accelerating the discovery of the necessary genes and enzymes from Aglaia species.

Future research will focus on reconstructing the this compound biosynthetic pathway in an industrial microbe. numberanalytics.com This will likely involve advanced techniques such as pathway optimization, metabolic flux balancing, and cofactor engineering to maximize yields. nih.gov Success in this area would not only provide a reliable and cost-effective source of this compound but would also enable the production of novel analogues through "mutasynthesis," where engineered pathways are fed with synthetic precursors to generate new chemical diversity. researchgate.net Engineering microbial production platforms represents a transformative approach to overcoming the supply limitations of this potent anticancer compound. nih.gov

常见问题

Q. How is 2'''-Episilvestrol structurally distinguished from silvestrol and other analogues?

Structural differentiation relies on NMR spectroscopy (1D and 2D), particularly comparing coupling constants and splitting patterns of protons on the 1,4-dioxane ring. For example, the orientation of the methoxy group at C2''' in this compound produces distinct H-3α''' (δH 4.24, dd) and H-3β''' (δH 3.82, t) signals, differing from silvestrol’s C5''' configuration . HSQC, HMBC, and NOESY spectra confirm stereochemical assignments .

Q. What experimental models are used to assess this compound’s cytotoxic activity?

Standard protocols involve human colon cancer cell lines (e.g., HCT116, HT29) with mutant KRAS/BRAF, where apoptosis is measured via flow cytometry (Annexin V/PI staining), nuclear fragmentation assays, and caspase-3 cleavage. IC50 values are determined using dose-response curves (e.g., 5.7 nM in HCT116) . Transcriptional markers (ATF4, CHOP, DR5) and protein markers (p-eIF2α, XBP1 splicing) validate ER stress induction .

Q. How is this compound isolated from natural sources?

Large-scale extraction from Aglaia foveolata bark involves chloroform partitioning , followed by HPLC-MS dereplication. Validation includes LC-MS/MS with reference standards and cytotoxicity-guided fractionation. Trace amounts (~0.001% yield) require specialized facilities (e.g., NCI) for purification .

Advanced Research Questions